molecular formula C24H30N8O B611476 Trilaciclib CAS No. 1374743-00-6

Trilaciclib

Numéro de catalogue B611476
Numéro CAS: 1374743-00-6
Poids moléculaire: 446.559
Clé InChI: PDGKHKMBHVFCMG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trilaciclib, sold under the brand name Cosela, is a medication used to reduce the frequency of chemotherapy-induced bone marrow suppression . It is an intravenously administered, small molecule inhibitor of cyclin-dependent kinases 4 and 6 .


Synthesis Analysis

The synthesis of Trilaciclib involves various chemical reactions. One method involves an internal cyclization reaction carried out under the presence of a catalyst selected from triphenylphosphine, trimethylphosphine, azodicarbonyldipiperidine, diethyl azodicarboxylate, diisopropyl azodicarboxylate, cyanomethylenetrimethylphosphine, cyanomethylenetri-n-butylphosphine, phenylsilane, and iodobenzene acetate .


Molecular Structure Analysis

Trilaciclib has a molecular formula of C24H30N8O . Its structure includes a pyrimidine ring, which is a key component of its activity as a cyclin-dependent kinase inhibitor .


Chemical Reactions Analysis

Trilaciclib’s mechanism of action involves inhibiting cyclin-dependent kinases 4 and 6 . This inhibition leads to a reversible pause in the cell cycle in the G1 phase for approximately 16 hours . The temporary cell cycle arrest prevents chemotherapy-induced DNA damage in healthy cells, reducing the activity of caspases 3 and 7, which reduces apoptosis of healthy cells .


Physical And Chemical Properties Analysis

Trilaciclib has a molecular weight of 446.55 g/mol . It is slightly soluble in water and DMSO .

Applications De Recherche Scientifique

Myelopreservation in Cancer Treatment

  • Trilaciclib and Chemotherapy in Lung Cancer : Trilaciclib, when administered prior to chemotherapy in lung cancer patients, shows significant improvements in myelopreservation and quality of life. This is evident from reduced myelosuppression and enhanced health-related quality of life in patients with extensive-stage small cell lung cancer (ES-SCLC) treated with etoposide, carboplatin, and atezolizumab (Daniel et al., 2020).

  • Trilaciclib in Breast Cancer : In metastatic triple-negative breast cancer, trilaciclib combined with chemotherapy (gemcitabine and carboplatin) demonstrated safety and potential improvements in overall survival. This suggests trilaciclib's role in optimizing antitumor activity while minimizing myelotoxicity (Tan et al., 2019).

Dose Selection and Pharmacokinetics

  • Optimal Dosing for Lung Cancer : Integrated analyses of preclinical and clinical data informed the selection of the recommended Phase II dose for trilaciclib in lung cancer treatment, emphasizing its myelopreservation effects (Li et al., 2021).

Impact on Quality of Life

  • Improving Patient Experience : Trilaciclib's administration before chemotherapy in small cell lung cancer patients led to fewer severe adverse events and no detriment to antitumor efficacy, improving the patient’s tolerability of chemotherapy (Weiss et al., 2019).

Exploratory Studies and Trials

  • Urothelial Carcinoma Study : An exploratory phase 2 study (PRESERVE 3) is assessing trilaciclib with platinum-based chemotherapy and avelumab maintenance in untreated patients with locally advanced or metastatic urothelial carcinoma, exploring its potential beyond lung and breast cancer (Sonpavde et al., 2022).

Immune System Interactions

  • Immune Profiling in Breast Cancer : In metastatic triple-negative breast cancer, trilaciclib's addition to chemotherapy was linked to modulation in immune cell subsets, suggesting its role in enhancing antitumor efficacy through immune mechanisms (Stevens et al., 2021).

Economic Considerations

  • Cost-Efficiency Analysis : A comparative cost-efficiency analysis showed that trilaciclib might offer economic value in managing chemotherapy-induced myelosuppression in small cell lung cancer, compared to single lineage-specific interventions (Little et al., 2021).

Overall Impact and Considerations

  • Myelopreservation in Lung Cancer Therapy : A randomized, double-blind, placebo-controlled phase II trial demonstrated that trilaciclib reduces chemotherapy-induced myelosuppression and improves safety profiles in small cell lung cancer patients, enhancing the overall treatment experience (Hart et al., 2020).
  • FDA Approval Considerations : While trilaciclib has shown promise, further study is necessary to fully understand its impact, especially considering its recent FDA approval for use in extensive-stage small cell lung cancer (Powell & Prasad, 2021).

Pooled Results from Multiple Studies

  • Effects on Small Cell Lung Cancer : Pooled results from three phase II randomized, double-blind, placebo-controlled studies showed that trilaciclib significantly reduces chemotherapy-induced myelosuppression and improves patient-reported outcomes in extensive-stage small cell lung cancer (Weiss et al., 2021).

Additional Insights

  • Chemotherapy-Induced Myelosuppression Events : Post-hoc analyses of data from randomized clinical trials highlighted trilaciclib's impact on reducing single and concurrent multilineage chemotherapy-induced myelosuppression events in extensive-stage small cell lung cancer (Goldschmidt et al., 2022).

Safety And Hazards

Trilaciclib is contraindicated in patients with a history of serious hypersensitivity reactions to the drug . Patients may develop interstitial lung disease or pneumonitis, and trilaciclib is associated with embryo-fetal toxicity .

Orientations Futures

Trilaciclib is currently being evaluated in clinical trials for its potential use in other cancers, such as breast cancer . The final overall survival analysis of trilaciclib plus chemotherapy in patients with metastatic triple-negative breast cancer as part of the PRESERVE 2 trial will take place in the third quarter of 2024 .

Propriétés

IUPAC Name

4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N8O/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGKHKMBHVFCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601337125
Record name Trilaciclib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Trilaciclib is inhibits cyclin-dependant kinase 4 (CDK4) at a concentration of 1 nmol/L and cyclin-dependent kinase 5 (CDK5) at 4 nmol/L. Inhibition of CDK2, CDK5, and CDK7 is over 1000-fold less at these concentrations and inhibition of CDK9 is 50-fold less. CDK4 and CDK5 are expressed in hematopoietic stem cells and progenitor cells. They are capable of phosphorylating and inactivating the retinoblastoma protien; a tumor suppressor. When trilaciclib is given to patients with retinoblastoma protein-null small cell lung cancer, it does not interfere with the intended chemotherapy induced cytotoxicity of cancer cells. Inhibition of CDK4 and CDK5 leads to a reversible pause in the cell cycle in the G1 phase for approximately 16 hours. The temporary cell cycle arrest prevents chemotherapy induced DNA damage in healthy cells, reducing the activity of caspases 3 and 7, which reduces apoptosis of healthy cells. Other studies have shown inhibitors of CDK4 and CDK6 enhance T-cell activation, upregulating major histocompatibility complex (MHC) class I and II, and stabilize programmed death-ligand 1 (PD-L1). Together these activities increase T-cell activity, increase antigen presentation, and sensitize cells to immune checkpoint inhibitors.
Record name Trilaciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Trilaciclib

CAS RN

1374743-00-6
Record name Trilaciclib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374743006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trilaciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trilaciclib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRILACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6072DO9XG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trilaciclib
Reactant of Route 2
Reactant of Route 2
Trilaciclib
Reactant of Route 3
Reactant of Route 3
Trilaciclib
Reactant of Route 4
Reactant of Route 4
Trilaciclib
Reactant of Route 5
Reactant of Route 5
Trilaciclib
Reactant of Route 6
Reactant of Route 6
Trilaciclib

Citations

For This Compound
10
Citations
AR Tan, GS Wright, AR Thummala, MA Danso… - The Lancet …, 2019 - thelancet.com
… Trilaciclib is an intravenous cell-cycle inhibitor … , trilaciclib has the potential to optimise antitumour activity while minimising myelotoxicity. We report safety and activity data for trilaciclib …
Number of citations: 98 www.thelancet.com
AR Tan, GS Wright, AR Thummala, MA Danso… - Clinical Cancer …, 2022 - AACR
Purpose: We report final antitumor efficacy results from a phase II study of trilaciclib, an intravenous cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, administered prior to gemcitabine …
Number of citations: 18 aacrjournals.org
S Dhillon - Drugs, 2021 - Springer
… CDKs govern cell cycle progression, and trilaciclib induces a … In February 2021, trilaciclib received its first approval in the … in the development of trilaciclib leading to this first approval. …
Number of citations: 44 link.springer.com
J O'Shaughnessy, GS Wright, AR Thummala… - Cancer Research, 2021 - AACR
… trilaciclib prior to GCb enhances antitumor efficacy compared with GCb alone, with statistically significant improvements in OS. Subgroup analyses suggest that adding trilaciclib prior to …
Number of citations: 2 aacrjournals.org
JM Weiss, T Csoszi, M Maglakelidze, RJ Hoyer… - Annals of …, 2019 - Elsevier
… The primary objective of the study was to define the trilaciclib RP2D (part 1) and to assess the safety and tolerability of trilaciclib with E/P (parts 1 and 2). To test whether trilaciclib can …
Number of citations: 129 www.sciencedirect.com
LL Hart, ZG Andric, MA Hussein, R Ferrarotto… - J Clin …, 2019 - pdfs.semanticscholar.org
… ▪ The trilaciclib arm had fewer high grade hematologic toxicities, particularly neutropenia … None were assessed as related to trilaciclib ▪ One serious AE assessed as related to trilaciclib …
Number of citations: 17 pdfs.semanticscholar.org
D Daniel, V Kuchava, I Bondarenko… - … journal of cancer, 2021 - Wiley Online Library
… Other endpoints were prespecified to assess the effects of trilaciclib on … trilaciclib prior to E/P/A and 53 patients received placebo. Compared to placebo, administration of trilaciclib …
Number of citations: 57 onlinelibrary.wiley.com
C Li, L Hart, TK Owonikoko, R Aljumaily… - Cancer chemotherapy …, 2021 - Springer
… of trilaciclib in combination with E/P (Parts 1 and 2). Secondary objectives included analysis of the PK profiles of trilaciclib and of E/P (Part 1), and assessment of trilaciclib efficacy (Parts …
Number of citations: 11 link.springer.com
LL Hart, R Ferrarotto, ZG Andric, JT Beck… - Advances in …, 2021 - Springer
… trilaciclib, and 29 patients received placebo. Compared with placebo, administration of trilaciclib prior … Patients receiving trilaciclib had fewer grade ≥ 3 hematologic adverse events than …
Number of citations: 86 link.springer.com
M Dómine Gómez, T Csőszi, J Jaal… - … Journal of Cancer, 2021 - Wiley Online Library
… trilaciclib, an exploratory composite endpoint of major adverse haematological events was developed. Compared with placebo, trilaciclib … , indicating that trilaciclib improves the overall …
Number of citations: 11 onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.